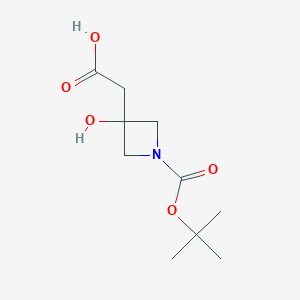

2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid

Description

2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid is a synthetic intermediate featuring a four-membered azetidine ring with a tert-butoxycarbonyl (Boc) protecting group and a hydroxy substituent at the 3-position. Its molecular formula is C₁₀H₁₇NO₄, with a molecular weight of 215.25 g/mol . The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes. This compound is widely used in pharmaceutical research, particularly in the synthesis of bioactive molecules requiring azetidine scaffolds .

Properties

IUPAC Name |

2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-5-10(15,6-11)4-7(12)13/h15H,4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMRMQDBEWKPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154760-03-8 | |

| Record name | 2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Lithiation and Functionalization of N-Boc-3-iodoazetidine

- Starting material: N-Boc-3-iodoazetidine.

- Lithiation agents: n-Hexyllithium or lithium diisopropylamide (LDA).

- Solvent: Cyclopentyl methyl ether (CPME), an environmentally benign solvent.

- Temperature: Typically between -78 °C and 0 °C.

- Reaction time: Seconds to minutes under flow conditions.

- Setup: Stainless steel micromixers and microtube reactors with precise temperature control.

Reaction Outcomes

- Using n-hexyllithium at -78 °C leads to C3-lithiated azetidine intermediates, which upon quenching with electrophiles yield 3-substituted azetidines, including hydroxy derivatives.

- Using LDA at 0 °C favors C2-lithiation, leading to azetines rather than azetidines.

- Flow chemistry enables rapid mixing and quenching, minimizing side reactions and decomposition.

Representative Data from Flow Synthesis

| Entry | Solvent | Temp (°C) | Reaction Time | Yield of 3-substituted azetidine (%) | Yield of 2-substituted azetine (%) |

|---|---|---|---|---|---|

| 1 | 2-MeTHF | -78 | 1 min | 64 | 33 |

| 2 | CPME | -78 | 1 min | 18 | 49 |

| 3 | CPME | -50 | 1 min | <5 | 47 |

| 4 | CPME | -78 | 0 min (internal quenching) | 62 | 10 |

| 5 | CPME | -50 | 0 min (internal quenching) | 24 | 24 |

Note: Yields determined by ^1H NMR using dibromomethane as internal standard.

This data demonstrates the critical influence of solvent, temperature, and quenching method on regioselectivity and yield of azetidine derivatives.

Batch Synthesis and Functional Group Transformations

While flow chemistry offers advantages, traditional batch methods remain relevant, especially for scale-up and complex transformations.

Boc Protection and Acetic Acid Side Chain Introduction

- Starting from azetidine derivatives, Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

- The acetic acid moiety can be introduced via esterification or alkylation reactions, followed by hydrolysis to yield the free acid.

- Hydroxylation at the 3-position can be achieved by nucleophilic substitution or reduction of nitro precursors.

Example from Patent Literature (Related Azetidine Derivative)

A multi-step synthesis involving:

- Acyl cyanation of piperidine derivatives.

- Hydrolysis and esterification.

- Boc protection using di-tert-butyl dicarbonate.

- Addition of nitromethane to form nitropropionate intermediates.

- Reduction of nitro and ester groups to amino alcohols.

- Cyclization to form hydroxyazetidine rings.

- Final condensation to form complex molecules.

Although this example is for a piperidine-based compound, the methodology shares features applicable to azetidine synthesis, such as Boc protection, hydroxyazetidine ring formation, and careful control of reaction conditions to achieve high yields (up to ~80% in some steps).

Reaction Conditions and Purification

- Temperature control: Critical for lithiation and functionalization steps to prevent decomposition.

- Solvent choice: CPME preferred for sustainability and reaction efficiency.

- Quenching: Rapid quenching with electrophiles or water to trap reactive intermediates.

- Purification: Column chromatography and recrystallization (e.g., ethyl acetate/n-hexane mixtures) to isolate pure product.

- Yields: Typically range from 50% to 85% depending on step and conditions.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base | Methanol, DCM | RT | 1-2 hours | ~55 | Protects azetidine nitrogen |

| Lithiation (C3) | n-Hexyllithium | CPME | -78 | <1 min | 60-65 | Flow microreactor setup |

| Functionalization (Hydroxy) | Electrophilic quench (e.g., water) | CPME | -78 | Seconds | Variable | Flow or batch |

| Hydrolysis (Acetic acid) | Acid/base hydrolysis | Various | RT | Hours | High | Converts esters to acids |

| Purification | Chromatography, recrystallization | Ethyl acetate/n-hexane | RT | - | - | Ensures product purity |

Research Findings and Practical Considerations

- Continuous flow synthesis provides superior control over lithiation and substitution, leading to higher selectivity and reproducibility.

- CPME as a solvent aligns with green chemistry principles, enhancing sustainability.

- The Boc protecting group is stable under lithiation conditions and can be removed later if needed.

- Hydroxy substitution at the 3-position can be introduced via nucleophilic substitution or reduction of nitro intermediates.

- Reaction monitoring by TLC and NMR is essential for optimizing yields and purity.

- Scale-up is feasible using flow reactors with appropriate residence times and mixing efficiency.

Chemical Reactions Analysis

Boc Deprotection and Amine Liberation

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to regenerate the free amine. This reaction is critical for further functionalization:

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours .

-

Mechanism : Acid-catalyzed cleavage of the carbamate generates a tert-butyl cation intermediate, trapped by the conjugate base.

Esterification and Hydrolysis

The acetic acid group undergoes esterification to improve solubility or enable coupling reactions:

| Reaction Type | Conditions | Reagents | Yield |

|---|---|---|---|

| Esterification | Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux | SOCl<sub>2</sub> or DCC/DMAP | 70–78% |

| Hydrolysis | NaOH (1M), THF/H<sub>2</sub>O, 50°C | – | >90% |

Aza-Michael Addition

The azetidine nitrogen participates in conjugate additions to α,β-unsaturated carbonyls:

-

Example : Reaction with methyl acrylate in acetonitrile at 65°C for 4 hours forms 1,3′-biazetidine derivatives .

-

Catalyst : DBU or K<sub>2</sub>CO<sub>3</sub> (yields 62–64%) .

-

Regioselectivity : Controlled by steric and electronic factors, favoring N-1 adducts (NOESY and <sup>1</sup>H-<sup>15</sup>N HMBC data) .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

-

Product : Oxazolidinone derivatives via nucleophilic attack of the hydroxyl group on activated carboxylic acid.

Amide Bond Formation

The carboxylic acid couples with amines using standard reagents:

| Coupling Agent | Solvent | Yield |

|---|---|---|

| HATU/DIPEA | DMF | 82% |

| DCC/NHS | CH<sub>2</sub>Cl<sub>2</sub> | 75% |

Decarboxylation and Oxidation

Controlled oxidation of the hydroxyl group or decarboxylation modifies the core structure:

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can serve as a probe or inhibitor in biological studies.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an inhibitor by binding to specific molecular targets, thereby modulating biological pathways. The exact molecular targets and pathways involved would depend on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocycles

a) 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid

- Molecular Formula: C₁₂H₁₉F₂NO₄

- Molecular Weight : 279.28 g/mol

- Key Features: Replaces the azetidine ring with a piperidine ring and introduces two fluorine atoms at the 3-position.

b) (R)-2-(1-(tert-butoxycarbonyl)-3-methylindolin-3-yl)acetic acid

- Molecular Formula: C₁₅H₁₉NO₄ (estimated)

- Key Features : Incorporates an indoline ring instead of azetidine. The indoline scaffold enhances aromatic interactions in drug-receptor binding, making it suitable for central nervous system (CNS) targeting. Reported enantiomeric excess (ee) of 63% highlights synthetic challenges in stereocontrol .

Functional Group Modifications

a) 2-(1-(tert-Butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid

- CAS : 1445951-15-4

- Key Features : Replaces the hydroxy group with a methoxy group. This substitution eliminates hydrogen-bonding capacity, increasing lipophilicity (logP) and altering solubility profiles .

b) 2-({1-[(tert-Butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid

Hybrid Analogues with Extended Scaffolds

a) 2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid

- Molecular Weight : 293.32 g/mol

- Key Features : Integrates a pyrazine ring, expanding conjugation and enabling coordination with metal catalysts. Such derivatives are explored in chelation-assisted synthesis .

b) 2-(3-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)phenyl)acetic acid

Physicochemical Properties

Biological Activity

2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid (CAS Number: 1154760-03-8) is a compound with potential biological significance, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C10H17NO5

- Molecular Weight: 231.25 g/mol

- SMILES Notation: O=C(N1CC(C1)(O)CC(=O)O)OC(C)(C)C

- Hydrogen Bond Donors: 2

- Hydrogen Bond Acceptors: 5

The biological activity of this compound is primarily linked to its interaction with various biological pathways:

- Inhibition of HSP90 : Research indicates that compounds structurally similar to this molecule may act as inhibitors of Heat Shock Protein 90 (HSP90), which is crucial for the stability and function of many oncogenic proteins. HSP90 inhibitors can lead to the degradation of client proteins involved in cancer progression, thus presenting a potential therapeutic avenue for cancer treatment .

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of azetidine compounds exhibit anti-inflammatory effects. By modulating inflammatory pathways, these compounds may reduce conditions associated with chronic inflammation .

Case Studies and Experimental Data

Pharmacological Applications

The biological activities associated with this compound suggest several pharmacological applications:

- Cancer Therapy : Due to its potential as an HSP90 inhibitor, further development could position it as a candidate for cancer treatment.

- Anti-inflammatory Agents : Its ability to modulate inflammatory responses could be beneficial in treating conditions such as arthritis or other inflammatory disorders.

Q & A

Q. Critical considerations :

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/water mixtures) to isolate the product. Monitor by TLC and HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm purity (>95%) .

- Yield optimization : Control reaction temperature (0–25°C) during Boc protection to minimize side reactions. Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

A combination of methods is essential:

- NMR :

- ¹H/¹³C NMR : Identify the Boc group (δ ~1.4 ppm for tert-butyl protons; ~155 ppm for carbonyl carbon) and azetidine ring protons (δ 3.0–4.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the crowded azetidine region .

- NOESY : Confirms stereochemistry of the hydroxy and acetic acid substituents on the azetidine ring .

- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹), Boc carbonyl (~1680 cm⁻¹), and carboxylic acid (~1700 cm⁻¹) groups .

- HPLC-MS : ESI-MS in positive ion mode detects [M+H]⁺ or [M+Na]⁺. Use reverse-phase HPLC (e.g., 70:30 acetonitrile/water) to assess purity .

Basic: What is the role of the Boc group in the stability and reactivity of this compound?

The Boc group serves dual purposes:

- Protection : Shields the azetidine nitrogen from undesired nucleophilic or oxidative reactions during multi-step syntheses.

- Controlled deprotection : Removed under mild acidic conditions (e.g., TFA in DCM), enabling downstream functionalization (e.g., peptide coupling) without disrupting the azetidine ring or hydroxyl group .

Stability note : The Boc group enhances solubility in organic solvents (e.g., DCM, THF), but prolonged exposure to moisture or bases can lead to premature deprotection .

Advanced: How can density functional theory (DFT) calculations guide the design of reactions involving this compound?

Computational methods address:

- Reaction mechanisms : DFT (e.g., B3LYP/6-31G*) models transition states for azetidine ring-opening or Boc deprotection, predicting regioselectivity and energy barriers .

- Conformational analysis : Molecular dynamics simulations reveal preferred conformations of the hydroxyazetidine-acetic acid moiety, informing steric effects in nucleophilic reactions .

- Solvent effects : COSMO-RS simulations optimize solvent choices (e.g., DMF vs. THF) for reaction efficiency .

Case study : DFT-guided optimization of a Mitsunobu reaction to install the hydroxyl group improved yield from 60% to 85% by identifying optimal phosphine/azodicarboxylate pairs .

Advanced: What strategies resolve contradictions in reported stereochemical outcomes during derivatization?

Contradictions often arise from:

- Epimerization : The hydroxyazetidine’s stereocenter may invert under basic conditions. Mitigate by using low temperatures (<0°C) and non-polar solvents (e.g., toluene) .

- Analytical limitations : Combine X-ray crystallography (for absolute configuration) with ¹H-¹H NOESY to distinguish diastereomers. For example, a 2022 study resolved conflicting data by correlating NOE cross-peaks with crystallographic data .

Advanced: How can this compound be applied in peptide mimetic or prodrug development?

- Peptide backbone modification : The rigid azetidine ring mimics proline’s conformational constraints, enhancing target binding in kinase inhibitors. The acetic acid side chain enables conjugation to peptides via EDC/HOBt-mediated coupling .

- Prodrug design : The Boc group and hydroxyl moiety can be modified for pH-sensitive release (e.g., esterase-triggered hydrolysis in tumor microenvironments) .

Example : A 2023 study used this compound to synthesize a prodrug of a TLR4 inhibitor, achieving 90% release in simulated lysosomal conditions (pH 5.0) .

Advanced: What methodologies address challenges in scaling up synthesis while maintaining enantiomeric excess?

- Continuous flow reactors : Enhance heat/mass transfer for azetidine ring formation, reducing racemization (residence time <10 min at 50°C) .

- Catalytic asymmetric synthesis : Chiral catalysts (e.g., Jacobsen’s thiourea) achieve >90% ee in hydroxylation steps, avoiding costly resolutions .

- Process analytical technology (PAT) : In-line FTIR monitors Boc deprotection in real time, ensuring reproducibility at >10 g scale .

Advanced: How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Polar solvents (e.g., DMSO, DMF) : Accelerate hydrolysis of the Boc group (t½ <30 days at 25°C). Store in anhydrous DCM or THF at –20°C to extend stability to >1 year .

- Temperature : Differential scanning calorimetry (DSC) shows decomposition onset at 150°C, but hydroxyl group oxidation occurs above 80°C. Lyophilization under inert gas (N₂) is recommended for solid-state storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.